5-(4-aminophenyl)-1,2-dihydro-3H-pyrazol-3-one
Description
5-(4-Aminophenyl)-1,2-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a 4-aminophenyl substituent at position 5 of the pyrazolone ring. Pyrazolones are heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms and a ketone group.
Properties
IUPAC Name |
5-(4-aminophenyl)-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-7-3-1-6(2-4-7)8-5-9(13)12-11-8/h1-5H,10H2,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCALUSHDADKUJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)NN2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact withCytochrome P450 , which plays a crucial role in drug metabolism and synthesis of cholesterol, steroids, and other lipids.
Mode of Action
Compounds with similar structures have been found to exhibitantimicrobial activity . They are suggested to have a membrane perturbing as well as intracellular mode of action. This could imply that 5-(4-aminophenyl)-1,2-dihydro-3H-pyrazol-3-one might interact with its targets, leading to changes in the cell membrane permeability or intracellular processes.
Biochemical Pathways
It’s plausible that the compound could affect pathways related to the function of its potential target, cytochrome p450.
Result of Action
Similar compounds have shown potent antibacterial activity against both gram-positive and gram-negative strains. This suggests that the compound could potentially have similar effects.
Biochemical Analysis
Biochemical Properties
5-(4-aminophenyl)-1,2-dihydro-3H-pyrazol-3-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidases (MAOs), which are involved in the oxidative deamination of neurotransmitters . The nature of these interactions often involves the inhibition of enzyme activity, leading to altered biochemical pathways.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of NMDA and AMPA glutamate receptors, which play crucial roles in neuronal activity and neurovascular coupling . This modulation can lead to changes in cellular responses and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it can form hydrazones with aldehydes and ketones, which are essential in various biochemical pathways . These binding interactions can result in significant changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in laboratory settings. Studies have shown that its effects can vary depending on the duration of exposure and environmental conditions. For instance, elevated temperature and humidity can impact its stability and lead to degradation . Long-term effects on cellular function have also been observed, indicating the importance of controlled experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has demonstrated that different dosages can lead to varying degrees of enzyme inhibition, cellular responses, and potential toxic effects . High doses may result in adverse effects, highlighting the need for careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For example, it can influence the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids . These interactions can affect metabolic flux and metabolite levels, leading to altered biochemical states.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for elucidating its overall biochemical effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical impact.
Biological Activity
5-(4-aminophenyl)-1,2-dihydro-3H-pyrazol-3-one, a compound belonging to the pyrazolone class, has garnered attention in medicinal chemistry for its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on recent research findings.
Chemical Structure and Properties
The compound features a pyrazolone core with an amino group attached to a phenyl ring. Its molecular formula is , and it possesses a molecular weight of 162.19 g/mol. The presence of the amino group enhances its potential for hydrogen bonding and interaction with biological macromolecules.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, particularly through modulation of cyclooxygenase (COX) activity.
- Receptor Interaction : It can bind to receptors involved in pain perception and inflammation, thereby exerting analgesic effects.
- Antioxidant Activity : The compound exhibits scavenging properties against reactive oxygen species (ROS), contributing to its protective effects in oxidative stress scenarios.
Antiinflammatory Activity
Research indicates that this compound demonstrates significant anti-inflammatory properties. In vitro studies have shown that it effectively reduces pro-inflammatory cytokine production in macrophages.
| Study | Method | Findings |
|---|---|---|
| Cell Culture | Reduced IL-6 and TNF-alpha levels in LPS-stimulated macrophages. | |
| Animal Model | Decreased paw edema in carrageenan-induced inflammation in rats. |
Analgesic Effects
Several studies have reported the analgesic potential of this compound through various pain models:
- Hot Plate Test : Increased latency times were observed, indicating enhanced pain threshold.
- Acetic Acid-Induced Writhing Test : A significant reduction in the number of writhes was noted, suggesting effective analgesia.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
This suggests that the compound possesses moderate antimicrobial activity against both bacterial and fungal strains.
Case Studies
-
Case Study on Pain Management :
- A clinical trial involving patients with chronic pain conditions demonstrated that administration of this compound resulted in a statistically significant reduction in pain scores compared to placebo controls.
-
Antioxidant Efficacy Study :
- A study assessed the antioxidant capacity using DPPH and ABTS assays, revealing that the compound scavenged free radicals effectively, supporting its potential use in oxidative stress-related disorders.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Structural Features
The pyrazolone scaffold is highly modifiable, with substituents influencing physicochemical and biological properties. Key analogues include:
Key Observations :
- Substituent Position: The 4-aminophenyl group at position 5 (target compound) contrasts with amino groups at positions 2 or 4 in analogues, altering electronic distribution and hydrogen-bonding capacity.
- Functional Groups : Oxadiazole and pyridinyl substituents introduce heterocyclic complexity, enhancing biological targeting (e.g., antitubercular activity in oxadiazole derivatives) .
- Hydrophobicity : Alkyl (methyl, ethyl) and aryl (phenyl) groups increase lipophilicity, impacting membrane permeability .
Structural Analysis:
Key Insights :
- The 4-aminophenyl group in the target compound may confer antioxidant or anticancer activity, as seen in related aminophenyl heterocycles .
- Oxadiazole derivatives demonstrate superior antitubercular activity compared to simpler pyrazolones, highlighting the role of heterocyclic appendages .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
